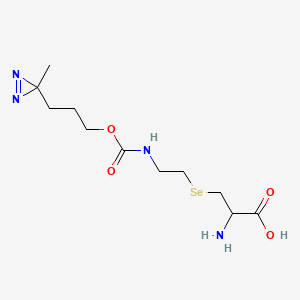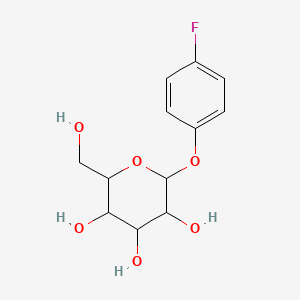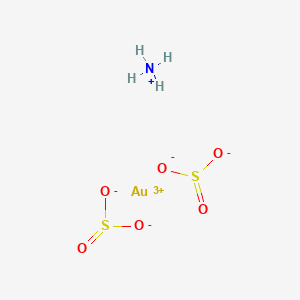
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a methyl ester group attached to the benzimidazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate typically involves multiple steps. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the trifluoromethyl group and the chlorine atom. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Chlorination: The chlorine atom can be introduced through electrophilic chlorination using reagents like thionyl chloride (SOCl2).
Esterification: The carboxylic acid group is esterified using methanol (CH3OH) in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amino-substituted benzimidazoles.
Ester Hydrolysis: Formation of benzimidazole carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The exact mechanism of action of Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its trifluoromethyl and chlorine substituents. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-5-(trifluoromethyl)benzoate: Similar structure but lacks the benzimidazole ring.
2-Chloro-5-(trifluoromethyl)benzimidazole: Similar structure but lacks the ester group.
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate is unique due to the specific combination of its functional groups and their positions on the benzimidazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H6ClF3N2O2 |
|---|---|
Poids moléculaire |
278.61 g/mol |
Nom IUPAC |
methyl 2-chloro-6-(trifluoromethyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-8(17)5-2-4(10(12,13)14)3-6-7(5)16-9(11)15-6/h2-3H,1H3,(H,15,16) |
Clé InChI |
JIYGWSZQJIXXRW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)C(F)(F)F)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)





![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)


![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
